2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6-2-3-7(12-6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPMCFVSTNUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Chloroacetamide Formation
| Reaction Condition | Details |
|---|---|
| Solvent | Ethyl acetate, butyl acetate, or sulfolane |
| Temperature | 65°C to reflux (up to 130°C in sulfolane) |
| Time | 5.8 to 16 hours |
| Work-up | Cooling, filtration, washing with solvent (acetone, ethanol) |
| Yield | 53% to 94% depending on solvent and scale |
Incorporation of the 5-Methylthiophen-2-ylmethyl Group
The 5-methylthiophen-2-ylmethyl amine precursor is prepared or purchased. The acetamide bond is formed by reacting this amine with chloroacetyl chloride under similar conditions:
- The amine is dissolved in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
- Chloroacetyl chloride is added dropwise at low temperature (0–5°C) to control exothermicity.
- The reaction mixture is stirred for several hours at ambient or slightly elevated temperature.
- The product is isolated by aqueous work-up and purified by crystallization or chromatography.
This approach ensures selective formation of the 2-chloroacetamide linkage with the 5-methylthiophene substituent attached to the nitrogen atom.
Representative Experimental Data Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acylation of amine with chloroacetyl chloride | 5-methylthiophen-2-ylmethylamine + chloroacetyl chloride | Ethyl acetate, 65°C, 12 h | ~90% | Precipitation on cooling, filtration |
| Purification | Recrystallization from ethyl acetate or chromatographic methods | Ambient temperature | - | High purity (>98%) confirmed by NMR and MS |
| Characterization | 1H-NMR, 13C-NMR, MS, HPLC | Standard analytical techniques | - | Confirms structure and purity |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR):
Chemical shifts confirm the presence of the acetamide and thiophene protons. Multiplets and singlets correspond to methyl and methylene groups adjacent to nitrogen and sulfur atoms.Mass Spectrometry (MS):
Molecular ion peaks consistent with molecular weight of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide confirm successful synthesis.High-Performance Liquid Chromatography (HPLC):
Used to assess purity, typically >98% after purification.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Comments |
|---|---|---|
| Starting amine | 5-methylthiophen-2-ylmethylamine | Commercial or synthesized precursor |
| Acylating agent | Chloroacetyl chloride | Freshly distilled or high purity |
| Solvent | Ethyl acetate, butyl acetate, or THF | Choice affects yield and purity |
| Temperature | 0–65°C (addition at 0–5°C, reaction at 65°C) | Controls reaction rate and selectivity |
| Reaction time | 8–16 hours | Ensures completion |
| Yield | 74–94% | High yield achievable |
| Purification | Filtration, recrystallization, chromatography | Achieves >98% purity |
| Characterization | NMR, MS, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with inflammatory pathways, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Thiophene vs. Benzothiazole Derivatives
- 2-Chloro-N-(benzothiazol-2-yl)acetamide (P1)
- Structure : Replaces the thiophene ring with a benzothiazole moiety.
- Synthesis : Prepared via solvent-free fusion of 2-chloroacetamide with amines (e.g., p-fluoroaniline) .
- Applications : Exhibits anticancer activity in derivatives like OMS3–OMS8, highlighting the role of the benzothiazole core in enhancing cytotoxicity .
- Key Difference : Benzothiazole’s aromaticity and larger π-system may improve DNA intercalation compared to thiophene .
Thiophene vs. Furan Derivatives
- 2-Chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide (7d) Structure: Substitutes thiophene with a furan ring bearing a hydroxymethyl group. Synthesis: Chemoselective lipase-catalyzed amidation .
Substituent Modifications on the Acetamide Chain
Electron-Withdrawing Groups
- 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide (1) Structure: Features a nitro group on the thiazole ring. Synthesis: Reacts 5-nitrothiazol-2-amine with chloroacetyl chloride (81% yield) . Key Difference: The nitro group’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in antitrypanosomal applications .
Bulkier Alkyl/Aryl Groups
- 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) Structure: Incorporates a trichloroethyl group, increasing steric bulk. Synthesis: C-amidoalkylation of 5-chlorothiophene .
Biological Activity
2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a thiophene derivative, and an acetamide functional group, which contribute to its unique properties and possible therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₈ClNOS. Its structural characteristics include:
| Feature | Description |
|---|---|
| Chloro Group | Provides reactivity in nucleophilic substitution |
| Thiophene Derivative | Influences electronic properties and biological activity |
| Acetamide Functional Group | Essential for interaction with biological targets |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting bacterial growth. The mechanism may involve interference with bacterial cell wall synthesis, akin to other antimicrobial agents.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. Such activity could be beneficial in treating conditions characterized by excessive inflammation.
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial cell wall synthesis.
- Receptor Interaction : It could bind to receptors involved in inflammatory responses, thereby modulating their activity.
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating promising antibacterial potential.
Study 2: In vitro Anti-inflammatory Evaluation
In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound on human macrophage cells. The results showed a significant reduction in the production of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(2-phenylethyl)acetamide | Lacks thiophene group | Lower antimicrobial activity |
| N-(4-methoxyphenyl)-N-(2-phenylet hyl)acetamide | Contains methoxy group | Different electronic properties |
| 5-methylthiophen-3-carboxamide | Similar thiophene ring | Varied activity due to functionalization |
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves the acylation of 5-methylthiophen-2-ylmethylamine with chloroacetyl chloride. A standard procedure includes:
- Step 1 : Dissolve 5-methylthiophen-2-ylmethylamine in chloroform under cold conditions (0–5°C) to minimize side reactions.
- Step 2 : Add chloroacetyl chloride dropwise (1.5 molar equivalents) while stirring.
- Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and terminate after 3–5 hours.
- Step 4 : Isolate the product via filtration or extraction, followed by recrystallization in ethanol.
Key considerations : Excess chloroacetyl chloride ensures complete acylation, while cold conditions suppress polymerization or decomposition .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- NMR spectroscopy : H and C NMR are used to confirm the presence of the thiophene methyl group (δ ~2.3 ppm), acetamide carbonyl (δ ~165–170 ppm), and chloroacetamide protons (δ ~4.0–4.2 ppm) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~680 cm (C-Cl stretch) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (e.g., ~229.7 g/mol for CHClNOS) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chloroform or ethyl acetate. Poor aqueous solubility necessitates DMSO for biological assays.
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) due to hydrolysis of the acetamide bond. Store at –20°C in anhydrous environments to prevent decomposition .
Advanced Research Questions
Q. How does the chloroacetamide moiety influence bioactivity in enzyme inhibition studies, and what structural analogs show enhanced potency?
The chloroacetamide group acts as an electrophilic warhead, enabling covalent binding to cysteine residues in enzymes (e.g., proteases or kinases). For example:
- Analog modifications : Replacing chlorine with fluorine reduces reactivity but improves selectivity.
- Case study : Analog 2-((5-chlorothiophen-2-yl)methylthio)-N-phenylacetamide showed 10-fold higher inhibition of caspase-3 compared to the parent compound due to enhanced thiophene-thioether interactions .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinities?
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, aligning with its covalent binding mechanism.
- Docking studies : Simulations with EGFR kinase (PDB: 1M17) reveal binding at the ATP pocket, with the thiophene ring forming π-π stacking with Phe723 .
- MESP analysis : Electrostatic potential maps highlight nucleophilic attack sites at the chloroacetamide carbon .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?
- Assay optimization : Use isogenic cell lines (e.g., bacterial vs. mammalian) to differentiate target-specific effects.
- Dose-response profiling : IC values in cancer cells (e.g., HeLa) vs. MIC values in E. coli can clarify selectivity.
- Mechanistic studies : RNA sequencing or proteomics may identify off-target pathways (e.g., ROS generation) contributing to cytotoxicity .
Q. What strategies improve the compound’s pharmacokinetic properties, such as bioavailability or metabolic stability?
- Prodrug design : Mask the chloroacetamide with a labile ester group (e.g., pivaloyloxymethyl) to enhance oral absorption.
- Metabolic shielding : Introduce methyl groups at the thiophene 3-position to block CYP450-mediated oxidation .
- Lipid nanoparticle encapsulation : Increases half-life in plasma by 3-fold in rodent models .
Methodological Challenges and Solutions
Q. How can side reactions (e.g., over-alkylation) during synthesis be minimized?
- Controlled stoichiometry : Use 1.1 equivalents of chloroacetyl chloride to avoid diacylation.
- Low-temperature acylation : Maintain temperatures below 5°C to suppress thiophene ring alkylation .
- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) removes byproducts like bis-acetamide derivatives .
Q. What in vitro assays are most suitable for evaluating the compound’s potential in neurodegenerative disease research?
- Tau aggregation inhibition : Use Thioflavin T fluorescence assays with recombinant tau protein.
- Neuroprotection models : Primary cortical neurons exposed to Aβ oligomers; measure viability via MTT assay.
- Target engagement : Click chemistry probes (e.g., alkyne-tagged analogs) confirm binding to tau in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
